6-Carbamoyl-4-cyclopropoxypicolinic acid
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Overview
Description
6-Carbamoyl-4-cyclopropoxypicolinic acid is an organic compound with the molecular formula C10H10N2O4. It is a derivative of picolinic acid, featuring a carbamoyl group at the 6-position and a cyclopropoxy group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Carbamoyl-4-cyclopropoxypicolinic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Carbamoyl-4-cyclopropoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Carbamoyl-4-cyclopropoxypicolinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Carbamoyl-4-cyclopropoxypicolinic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Picolinic Acid: A parent compound with a similar structure but lacking the carbamoyl and cyclopropoxy groups.
6-Carbamoylpicolinic Acid: Similar to 6-Carbamoyl-4-cyclopropoxypicolinic acid but without the cyclopropoxy group.
4-Cyclopropoxypicolinic Acid: Similar to this compound but without the carbamoyl group.
Uniqueness: this compound is unique due to the presence of both the carbamoyl and cyclopropoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10N2O4 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
6-carbamoyl-4-cyclopropyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c11-9(13)7-3-6(16-5-1-2-5)4-8(12-7)10(14)15/h3-5H,1-2H2,(H2,11,13)(H,14,15) |
InChI Key |
WWCFTQXRHMBHLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC(=C2)C(=O)O)C(=O)N |
Origin of Product |
United States |
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